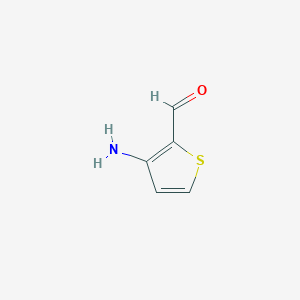

3-Aminothiophene-2-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKHKHXIIAGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355991 | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-01-1 | |

| Record name | 3-Amino-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56489-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminothiophene-2-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, and known applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties and Data

This compound is a stable crystalline solid. Its key physical and spectral data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.17 g/mol |

| Appearance | Yellow to brown crystalline powder |

| CAS Number | 31168-33-7 |

Table 2: Spectral Data of this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.5 (d, 1H, H-5), 6.7 (d, 1H, H-4), 6.2 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ 180 (C=O), 150 (C-3), 130 (C-5), 125 (C-2), 115 (C-4) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1650 (C=O stretching)[1] |

| Mass Spectrum (m/z) | 127 (M⁺) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most prominent methods are the Gewald reaction and the Vilsmeier-Haack formylation of a suitable thiophene precursor.

Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2] For the synthesis of this compound, the reaction would typically involve the condensation of an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.

To obtain the desired product, a plausible pathway involves the use of a protected α-aminoacetaldehyde equivalent and a cyano-containing reactant. A subsequent deprotection and formylation or direct synthesis using a formyl-containing precursor could yield the target molecule.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)

This protocol describes a general procedure for the Gewald reaction which can be adapted for the synthesis of precursors to this compound.[3]

Materials:

-

A ketone or aldehyde (1.0 eq)

-

Malononitrile or Ethyl Cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine or Diethylamine (as base)

-

Ethanol or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

To a stirred solution of the carbonyl compound and the active methylene nitrile in the chosen solvent, add the base dropwise at room temperature.

-

Add elemental sulfur to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction can be employed to introduce a formyl group at the C2 position of a 3-aminothiophene precursor. The starting material, 3-aminothiophene, is commercially available but can be synthesized via methods like the decarboxylation of 3-aminothiophene-2-carboxylic acid.[6]

The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Thiophene (General Procedure)

This protocol outlines the general steps for a Vilsmeier-Haack formylation, which can be adapted for 3-aminothiophene.[7]

Materials:

-

3-Aminothiophene (or a suitable derivative) (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Ice bath

-

Sodium acetate solution (for workup)

Procedure:

-

In a round-bottom flask, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of the 3-aminothiophene derivative in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: A generalized workflow of the Gewald reaction for the synthesis of substituted 2-aminothiophenes.

Caption: A schematic of the Vilsmeier-Haack reaction for the formylation of 3-aminothiophene.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[8][9] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[9]

This compound, with its reactive amino and aldehyde functionalities, serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino group can be acylated, alkylated, or used in cyclization reactions, while the aldehyde group can undergo condensations, oxidations, or reductions to introduce further diversity.

While specific biological activities for this compound itself are not extensively documented in the readily available literature, its derivatives have shown significant promise. For instance, various substituted 2-aminothiophenes have been investigated as:

-

Anticancer Agents: The thiophene ring can act as a bioisostere for a phenyl ring, a common motif in many anticancer drugs.[10]

-

Antibacterial and Antifungal Agents: Thiophene-based compounds have shown potent activity against various bacterial and fungal strains.[10]

-

Enzyme Inhibitors: The structural features of aminothiophenes make them suitable candidates for designing inhibitors for various enzymes implicated in disease.

The presence of both a nucleophilic amino group and an electrophilic aldehyde group in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, which are also important pharmacophores.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. sciforum.net [sciforum.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophene-2-carbaldehyde is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted thiophene, it belongs to a class of compounds known for a wide array of biological activities, serving as a versatile scaffold in the synthesis of novel therapeutic agents. The presence of both an amino group and a carbaldehyde group on the thiophene ring imparts unique reactivity and potential for diverse chemical modifications, making it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in scientific research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 56489-01-1 | [1] |

| Molecular Formula | C₅H₅NOS | [2] |

| Molecular Weight | 127.17 g/mol | [1] |

| Physical State | Solid, semi-solid, or lump | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

| Purity | 97% | [1] |

Further quantitative data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

The primary synthetic route to this compound and its derivatives is the Gewald reaction . This versatile multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.[3][4][5][6]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (General Procedure)

The Gewald reaction is a robust method for the synthesis of a wide variety of 2-aminothiophenes.[4][7] A general protocol that can be adapted for the synthesis of this compound is outlined below. The specific starting materials for this compound would be a suitable α-mercaptoaldehyde or a precursor that generates it in situ, and cyanoacetamide.

Materials:

-

α-mercaptoacetaldehyde or a suitable precursor

-

Cyanoacetamide

-

Elemental Sulfur

-

Base (e.g., triethylamine, morpholine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a reaction flask, add the α-mercaptoaldehyde precursor, cyanoacetamide, and elemental sulfur in equimolar amounts.

-

Add the solvent to the flask.

-

Slowly add the basic catalyst to the reaction mixture with stirring.

-

The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by pouring the mixture into water, followed by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or methanol).[8]

Characterization Methods

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically in the range of δ 9-10 ppm), the protons on the thiophene ring, and the protons of the amino group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of δ 180-200 ppm), as well as the carbons of the thiophene ring and any substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions to look for include:

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A high-resolution mass spectrum can provide the exact mass, which confirms the molecular formula. A mass spectrum for this compound is available in spectral databases.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Relevance in Drug Development and Research

Thiophene-containing compounds are a cornerstone in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The this compound scaffold, in particular, offers multiple points for chemical modification. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the aldehyde functionality can participate in condensation reactions, reductions, and oxidations. This synthetic versatility allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies, a critical component of the drug discovery process. The exploration of these derivatives continues to be an active area of research for the identification of new lead compounds with improved efficacy and safety profiles.

References

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

3-Aminothiophene-2-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 56489-01-1 Molecular Weight: 127.16 g/mol [1]

This technical guide provides a comprehensive overview of 3-Aminothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis protocols, and explores its biological significance.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its derivatives.

| Property | Value | Source |

| CAS Number | 56489-01-1 | Sigma-Aldrich |

| Molecular Formula | C5H5NOS | SpectraBase[1] |

| Molecular Weight | 127.16 g/mol | SpectraBase[1] |

| Exact Mass | 127.009185 g/mol | SpectraBase[1] |

| InChI Key | TUNKHKHXIIAGRW-UHFFFAOYSA-N | SpectraBase[1] |

| SMILES | Nc1c(scc1)C=O | SpectraBase[1] |

Synthesis of 2-Aminothiophenes: The Gewald Reaction

The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.

Experimental Protocol: General Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

α-Methylene ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or sodium methoxide) (catalytic to 1.0 eq)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a solution of the α-methylene ketone or aldehyde and the active methylene nitrile in the chosen solvent, add the base.

-

To this mixture, add elemental sulfur portion-wise while stirring.

-

The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice or cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted sulfur.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

A greener alternative using a ball-milling technique has also been reported, offering high yields in a solvent- and catalyst-free environment.[4]

Logical Workflow for Gewald Synthesis

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Caption: A logical workflow diagram of the Gewald three-component reaction.

Biological Significance and Applications in Drug Discovery

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. Derivatives of 2-aminothiophene have shown promise as:

-

Antibacterial and Antifungal Agents: Many thiophene derivatives exhibit significant antimicrobial properties.[5]

-

Antioxidants: The thiophene ring can act as a scavenger of reactive oxygen species, making these compounds potential antioxidants.[5]

-

Anti-inflammatory Agents: Certain 2-aminothiophene derivatives have demonstrated anti-inflammatory effects.

-

Anticancer Agents: The 2-aminothiophene scaffold has been utilized in the design of molecules with antiproliferative activity against various cancer cell lines.

Potential Mechanism of Action in Drug Development

While a specific signaling pathway for this compound is not yet elucidated, derivatives of 2-aminothiophenes often act as inhibitors or modulators of various biological targets. The general mechanism of action for many enzyme inhibitors developed from such scaffolds can be visualized as follows:

Caption: A simplified diagram illustrating a potential mechanism of action for drug candidates derived from 2-aminothiophenes.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Aminothiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Aminothiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification and characterization of this and related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are estimations derived from known substituent effects and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet | Deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| Thiophene H-5 | 7.5 - 7.8 | Doublet | Coupled to H-4. |

| Thiophene H-4 | 6.5 - 6.8 | Doublet | Coupled to H-5. |

| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent; may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) | Notes |

| Aldehyde (C=O) | 180 - 190 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Thiophene C-3 | 145 - 155 | Attached to the electron-donating amino group. |

| Thiophene C-5 | 125 - 135 | |

| Thiophene C-4 | 115 - 125 | |

| Thiophene C-2 | 110 - 120 | Attached to the aldehyde group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H Stretch | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching of C-H bonds on the thiophene ring. |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Weak | Characteristic C-H stretch of an aldehyde. |

| C=O Stretch (Aldehyde) | 1660 - 1690 | Strong | Carbonyl stretching, influenced by conjugation with the thiophene ring. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Aromatic ring stretching vibrations. |

| N-H Bend | 1550 - 1650 | Medium | Bending vibration of the primary amine. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 127 | [M]⁺ | Molecular ion peak. |

| 126 | [M-H]⁺ | Loss of a hydrogen radical, often from the aldehyde. |

| 99 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde group. |

| 98 | [M-CHO]⁺ | Loss of the formyl radical. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Derivatives of 3-Aminothiophene-2-carbaldehyde and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of thiophene derivatives, those derived from 3-aminothiophene-2-carbaldehyde represent a versatile class of building blocks for the synthesis of novel heterocyclic systems with significant therapeutic potential. The presence of adjacent amino and carbaldehyde functionalities on the thiophene ring allows for a diverse range of chemical transformations, leading to the construction of fused ring systems such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, as well as Schiff base derivatives. These resulting compounds have garnered considerable interest due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the derivatives of this compound, focusing on their nomenclature, synthesis, and biological significance. It is intended to serve as a valuable resource for researchers and professionals involved in the design and development of new therapeutic agents.

Nomenclature of this compound Derivatives

The systematic naming of derivatives of this compound follows the rules of IUPAC nomenclature for heterocyclic compounds. The parent molecule is named This compound . When this core structure is modified, the substituents are indicated by prefixes and their positions on the thiophene ring are denoted by numbers.

For derivatives formed through reactions of the amino and/or aldehyde groups, the nomenclature reflects the resulting new functional group or heterocyclic system.

-

Schiff Base Derivatives: When the aldehyde group reacts with a primary amine, the resulting imine is named as a derivative of the amine. For example, the reaction with aniline would yield a product named as an N-(thiophen-2-ylmethylene)aniline, with appropriate numbering for the substituents on both the thiophene and aniline rings.

-

Fused Heterocyclic Derivatives: Cyclization reactions involving both the amino and aldehyde groups lead to fused heterocyclic systems. For instance, reaction with a suitable reagent to form a pyridine ring fused to the thiophene core would result in a thieno[3,2-b]pyridine . Similarly, the formation of a fused pyrimidine ring would lead to a thieno[3,2-d]pyrimidine . The numbering of the atoms in these fused systems follows established IUPAC conventions.

Key Derivatives and Their Synthesis

The strategic placement of the amino and aldehyde groups in this compound makes it a valuable precursor for a variety of derivatives. The most common and biologically relevant derivatives include Schiff bases and fused thienopyrimidines.

Schiff Base Derivatives

The condensation of the aldehyde group of this compound with various primary amines readily forms Schiff bases (imines). These derivatives are of significant interest due to their reported antimicrobial and anticancer activities.

Experimental Protocol: General Synthesis of Schiff Bases of this compound

A general procedure for the synthesis of Schiff bases involves the condensation of this compound with a substituted aniline in an alcoholic solvent, often with a catalytic amount of acid.

-

Materials: this compound, substituted aniline, ethanol, concentrated sulfuric acid.

-

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted aniline in ethanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

The structure of the resulting Schiff bases can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.

Thieno[3,2-d]pyrimidine Derivatives

The reaction of this compound with various reagents can lead to the formation of the thieno[3,2-d]pyrimidine scaffold. These compounds are known to possess a wide range of biological activities, including acting as kinase inhibitors and anticancer agents.[1]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene Precursors (Analogous Approach)

-

Materials: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (as an example of a 2-aminothiophene precursor), formamide.

-

Procedure:

-

Place the 2-aminothiophene-3-carbonitrile derivative in a round-bottom flask.

-

Add an excess of formamide.

-

Heat the mixture to reflux and maintain the temperature for 1.5 to 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.

-

The solid product is collected by filtration, washed, and dried.

-

This reaction is believed to proceed through the formation of an intermediate amidine, followed by cyclization to the pyrimidine ring. A similar cyclization strategy would be applicable to this compound derivatives.

Data Presentation

The biological activities of derivatives of aminothiophenes are often evaluated in terms of their minimum inhibitory concentration (MIC) for antimicrobial studies or their half-maximal inhibitory concentration (IC₅₀) for anticancer and enzyme inhibition assays.

| Compound Type | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC₅₀/MIC in µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative | Anticancer (VEGFR-2 inhibitor) | HCT-116 (colon cancer) | 2.80 ± 0.16 | [1] |

| Thieno[2,3-d]pyrimidine Derivative | Anticancer (VEGFR-2 inhibitor) | HepG2 (liver cancer) | 4.10 ± 0.45 | [1] |

| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 Inhibition | - | 0.23 ± 0.03 | [1] |

| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Pseudomonas aeruginosa | - (86.9% inhibition) | [3] |

| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Staphylococcus aureus | - (83.3% inhibition) | [3] |

| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Bacillus subtilis | - (82.6% inhibition) | [3] |

| Thiophene Schiff Base | Antibacterial | Gram-positive bacteria | 3 to >200 µg/ml | [4] |

| Thiophene Schiff Base | Antibacterial | Gram-negative bacteria | 3.0 to 200 µg/ml | [4] |

Mandatory Visualizations

Logical Relationship of Derivative Synthesis

Caption: Synthetic routes from this compound.

Experimental Workflow for Schiff Base Synthesis

Caption: Step-by-step synthesis of Schiff bases.

Signaling Pathway Inhibition by Thienopyrimidine Derivatives

Caption: Inhibition of VEGFR-2 signaling cascade.

Conclusion

Derivatives of this compound are a cornerstone in the synthesis of a multitude of heterocyclic compounds with promising pharmacological profiles. The inherent reactivity of the amino and aldehyde groups provides a facile entry into diverse chemical scaffolds, most notably Schiff bases and fused thienopyrimidine systems. The significant antimicrobial and anticancer activities reported for these derivatives underscore their importance in modern drug discovery. This guide has provided a foundational understanding of the nomenclature, key synthetic transformations, and biological relevance of this important class of compounds, and it is hoped that it will inspire further research and development in this area.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

The Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

The 2-aminothiophene scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural features allow it to serve as a building block for a wide array of biologically active molecules, making it a "privileged scaffold" in drug discovery. Aminothiophene derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. This technical guide provides an in-depth overview of the biological significance of the aminothiophene scaffold, focusing on its synthesis, diverse biological activities, structure-activity relationships, and the experimental protocols used for its evaluation.

Synthesis of the Aminothiophene Scaffold: The Gewald Reaction

The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. The versatility of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives by varying the starting materials.

Biological Activities of the Aminothiophene Scaffold

The aminothiophene core is a versatile pharmacophore that can be found in compounds with a wide range of biological activities.

Anticancer Activity

Aminothiophene derivatives have emerged as a promising class of anticancer agents. They have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines, including those of the breast, colon, prostate, and pancreas. The anticancer mechanism of some aminothiophene derivatives involves the induction of apoptosis and interference with the cell cycle.

For instance, certain aminothiophene derivatives have been shown to induce a significant increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis. Some derivatives have also been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Below is a hypothetical signaling pathway illustrating how an aminothiophene derivative might exert its anticancer effects by inhibiting a key kinase and inducing apoptosis.

Table 1: Anticancer Activity of Selected Aminothiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | 15.38 | |

| SB-83 | Cervical (HeLa) | < 35 | |

| SB-200 | Prostate (PC-3) | 34.04 | |

| 6CN14 | Pancreatic (PANC-1) | < 50 | |

| 7CN09 | Cervical (HeLa) | < 50 | |

| TP 5 | Hepatocellular (HepG2) | Not specified, but potent |

Anti-inflammatory Activity

Several aminothiophene analogs have demonstrated significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of inflammatory pathways involving enzymes like cyclooxygenase (COX). For example, tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is a well-known 2-aminothiophene derivative.

Table 2: Anti-inflammatory Activity of Selected Aminothiophene Analogs

| Compound | Assay | IC50 (µM) | Reference |

| Compound 1 | Leukocyte Migration | 121.47 | |

| Compound 5 | Leukocyte Migration | 422 | |

| Tinoridine | Not specified | N/A (Marketed Drug) |

Antimicrobial Activity

The aminothiophene scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The antibacterial activity of some aminothiophene derivatives has been found to be comparable to standard antibiotics like ampicillin.

Kinase Inhibitory Activity

A significant aspect of the biological activity of aminothiophenes, particularly in cancer, is their ability to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Aminothiophene derivatives have been designed to target specific kinases such as BCR-ABL and Janus kinase 2 (JAK2). The thienopyrimidine scaffold, which is derived from 2-aminothiophene, is a common feature in many kinase inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of aminothiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies help in the design of more potent and selective compounds.

Commercial Availability and Technical Guide for 3-Aminothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of 3-Aminothiophene-2-carbaldehyde (CAS No. 56489-01-1). This versatile heterocyclic building block is a valuable precursor in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

Commercial Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Additional Information |

| Sigma-Aldrich (distributor) | - | - | Lists products from partners such as Ambeed, Inc. and ChemScene LLC. |

| Ambeed, Inc. | AMBH9ABD37A5 | 97% | Available as a solid or semi-solid. |

| ChemScene LLC | CIAH987F42E7 | 96% | Provided as a solid. |

| BLD Pharm | BD137785 | ≥95% | - |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 56489-01-1 | |

| Molecular Formula | C₅H₅NOS | |

| Molecular Weight | 127.17 g/mol | |

| Physical Form | Solid or semi-solid | |

| Boiling Point | 338.6 ± 27.0 °C at 760 mmHg | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Purity | 96-97% | |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Precautionary Statements | P261, P280, P305+P351+P338, P304+P340 |

Synthetic Protocols and Applications

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably thieno[3,2-d]pyrimidines, which are recognized for their diverse pharmacological activities. The Gewald reaction is a common and efficient method for the synthesis of substituted 2-aminothiophenes.

Representative Synthesis: Gewald Three-Component Reaction

Materials:

-

α-mercaptoacetaldehyde dimer (or a suitable precursor)

-

Cyanoacetaldehyde (or a suitable precursor)

-

Elemental Sulfur

-

Base (e.g., Triethylamine, Morpholine)

-

Solvent (e.g., Ethanol, Dimethylformamide)

Procedure:

-

To a reaction vessel, add the α-mercaptoacetaldehyde precursor, the active methylene nitrile (cyanoacetaldehyde precursor), and elemental sulfur in a suitable solvent.

-

Add the base to the mixture.

-

The reaction mixture is then typically stirred at room temperature or heated under reflux for a specified period. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[2][3]

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into crushed ice, followed by filtration to collect the precipitated product.

-

The crude product is then purified, typically by recrystallization from a suitable solvent.

Application in Drug Discovery: Synthesis of Thienopyrimidine Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds that has shown promise as kinase inhibitors. The general workflow for the synthesis and evaluation of these potential therapeutic agents is outlined below.

Caption: Workflow for the synthesis and evaluation of thienopyrimidine-based kinase inhibitors.

This workflow begins with the synthesis of the core thienopyrimidine scaffold from 3-aminothiophene precursors. This core structure is then chemically modified to generate a library of diverse derivatives. These derivatives subsequently undergo biological screening, such as kinase inhibition assays, to identify potent lead compounds for further drug development and optimization through structure-activity relationship (SAR) studies. Thiophene-based compounds have been investigated as inhibitors for various kinases, including protein kinase CK2 and sphingosine kinases.[4][5]

References

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Aminothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Aminothiophene-2-carbaldehyde (CAS No. 56489-01-1). In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates crucial safety information from the SDSs of structurally similar thiophene derivatives. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards similar to its analogs.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related thiophene compounds are generally classified as hazardous. Based on data from analogous compounds, researchers should assume this chemical may be:

It is also noted to be potentially air-sensitive.[1][2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data from a closely related compound, 2-Thiophenecarboxaldehyde, for reference.

| Property | This compound | 2-Thiophenecarboxaldehyde (Analogue for Reference) |

| CAS Number | 56489-01-1 | 98-03-3 |

| Molecular Formula | C5H5NOS | C5H4OS |

| Molecular Weight | 127.16 g/mol | 112.14 g/mol [4] |

| Appearance | Solid or semi-solid, lump or liquid | Dark yellow liquid[5] |

| Odor | Not Available | Pungent[5] |

| Boiling Point | Not Available | 198 °C / 388.4 °F @ 760 mmHg[5] |

| Flash Point | Not Available | 77 °C / 170.6 °F[5] |

| Specific Gravity | Not Available | 1.200[5] |

Personal Protective Equipment (PPE)

A multi-layered defense is mandatory when handling this compound. The following PPE is required for various laboratory operations.

| Operation | Required Personal Protective Equipment |

| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat - Respiratory protection (N95 or higher-rated respirator) |

| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat or chemical-resistant apron |

| Experimental Procedures | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood |

| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat or chemical-resistant apron |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Crucially, store under an inert atmosphere in a freezer at or below -20°C.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][7] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a physician or poison control center immediately.[1][5] |

Experimental Protocols: Safe Handling Workflow

A systematic approach from receipt to disposal is essential for managing this compound safely.

References

- 1. 56489-01-1|this compound|BLD Pharm [bldpharm.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. Thiophene-2-carbaldehyde | CAS No: 98-03-3 [aquigenbio.com]

- 7. This compound | 56489-01-1 [sigmaaldrich.com]

A Historical Overview of 3-Aminothiophene Synthesis: A Technical Guide

This guide provides a comprehensive historical overview of the core synthetic methodologies for producing 3-aminothiophenes, a critical heterocyclic motif in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development. The document details the foundational chemical reactions, summarizes their key features, and visualizes the reaction pathways.

Introduction

The thiophene ring, particularly when functionalized with an amino group, is a privileged scaffold in a vast array of biologically active compounds and advanced materials. 3-Aminothiophenes, specifically, serve as crucial intermediates in the synthesis of pharmaceuticals such as the dental anesthetic Articaine and various kinase inhibitors.[1] Over the decades, several named reactions have been developed and refined to provide access to this important class of molecules. This guide focuses on the historical evolution and chemical principles of the most significant synthetic routes.

The Fiesselmann Thiophene Synthesis (c. 1950s)

Developed by Hans Fiesselmann in the 1950s, this reaction originally targeted 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[2] A critical extension of this method, however, provides a direct route to 3-aminothiophenes.

Core Concept: The key variation involves substituting the α,β-acetylenic ester with a substrate containing a nitrile group. This modification redirects the cyclization pathway to yield a 3-aminothiophene.[2] The reaction can also be adapted to use β-halovinylnitriles as starting materials, which react efficiently with thioglycolate esters to furnish the 3-aminothiophene core.[3] This approach has been successfully applied in the synthesis of p38 kinase inhibitors.[2]

General Reaction Pathway

The synthesis proceeds through a series of base-catalyzed 1,4-conjugate addition reactions. After an initial deprotonation, the thioglycolate attacks the alkyne or vinyl system, leading to an intermediate that undergoes intramolecular cyclization via a Dieckmann-type condensation, ultimately forming the thiophene ring.[3]

Caption: Fiesselmann synthesis pathway for 3-aminothiophenes.

Methodology and Data Summary

| Parameter | Description | Reference |

| Reactants | 1. Thiol derivative (e.g., Thioglycolic acid ester) 2. α,β-acetylenic nitrile or β-halovinylnitrile | [2][3] |

| Catalyst/Reagent | Base (e.g., Sodium alcoholate, Potassium hydroxide) | [2] |

| Key Transformation | Base-catalyzed conjugate addition followed by intramolecular cyclization | |

| Product Class | 3-Aminothiophenes | [2][3] |

| Notable Applications | Synthesis of p38 kinase inhibitors, anti-inflammatory agents | [2][3] |

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a cornerstone for the synthesis of 3-aminothiophenes and is often cited as a primary strategy for their preparation.[4] Discovered by Jocelyn Field Thorpe, the reaction is an intramolecular self-condensation of an aliphatic dinitrile, catalyzed by a base, to form an enamine.[5][6] The Ziegler modification makes it particularly effective for ring formation.[5]

Core Concept: The reaction transforms a dinitrile into a cyclic β-enaminonitrile (or a cyclic α-cyanoketone after hydrolysis).[5][7] When applied to substrates containing a sulfur atom in the backbone, this cyclization directly leads to the formation of a 3-aminothiophene ring.

General Reaction Pathway

The mechanism involves the deprotonation of the α-carbon to one of the nitrile groups. The resulting carbanion then attacks the carbon of the second nitrile group intramolecularly, forming a cyclic imine. Tautomerization of this intermediate yields the more stable β-enaminonitrile, which is the 3-aminothiophene core.

Caption: Thorpe-Ziegler cyclization for 3-aminothiophene synthesis.

Methodology and Data Summary

This method is particularly useful for forming five- to eight-membered rings.[7] The reaction is conceptually related to the Dieckmann condensation.[5]

| Parameter | Description | Reference |

| Reactants | An aliphatic dinitrile containing a sulfur atom in the chain | [4] |

| Catalyst/Reagent | Base (e.g., alkoxide) | [7] |

| Key Transformation | Intramolecular condensation of a dinitrile | [5][6] |

| Product Class | 3-Aminothiophenes (via cyclic β-enaminonitriles) | [4][7] |

| Ring Size | Effective for 5- to 8-membered rings | [7] |

Other Foundational Thiophene Syntheses

While the Fiesselmann and Thorpe-Ziegler reactions provide direct routes to 3-aminothiophenes, other historical methods are crucial for understanding the broader context of thiophene chemistry.

The Gewald Aminothiophene Synthesis (1966)

The Gewald reaction is arguably the most famous and versatile method for synthesizing aminothiophenes. However, it is critical to note that the classical Gewald synthesis produces 2-aminothiophenes , not 3-aminothiophenes.[8][9] It is a multi-component reaction involving the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[8][10]

Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.

The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[8] Its prominence is due to the wide availability of starting materials and mild reaction conditions.[9] Though not a direct method for 3-aminothiophenes, its impact on aminothiophene chemistry is unparalleled.

The Paal-Knorr Thiophene Synthesis (1884)

Reported independently by Carl Paal and Ludwig Knorr, this is a foundational method for synthesizing the core thiophene ring.[11][12] It does not directly produce aminothiophenes.

Core Concept: The reaction condenses a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[10][11][13] The reaction proceeds by converting the carbonyls to thioketones, followed by cyclization and dehydration.[11]

| Parameter | Description | Reference |

| Reactants | 1,4-Dicarbonyl compound | [10][11] |

| Reagent | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | [11][13] |

| Key Transformation | Condensation and cyclization with a sulfur source | [13] |

| Product Class | Substituted Thiophenes (not directly aminothiophenes) | [11] |

| Limitation | Requires subsequent steps to introduce an amino group | - |

Conclusion

The synthesis of 3-aminothiophenes has historically relied on clever adaptations of classical organic reactions. The Fiesselmann synthesis , through a key modification using nitrile substrates, provides a direct and effective route.[2] Concurrently, the Thorpe-Ziegler reaction offers a powerful intramolecular cyclization strategy for building the 3-aminothiophene scaffold from dinitrile precursors.[4] While other major reactions like the Gewald and Paal-Knorr syntheses are fundamental to thiophene chemistry, they are primarily associated with the synthesis of 2-aminothiophenes or the unfunctionalized thiophene core, respectively. Understanding these distinct historical pathways provides researchers with a versatile toolkit for the design and synthesis of novel thiophene-based molecules for pharmaceutical and industrial applications.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

Potential Research Areas for 3-Aminothiophene-2-carbaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-aminothiophene-2-carbaldehyde represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the 3-aminothiophene core, including its electron-rich nature and bioisosteric similarity to a phenyl ring, make it a privileged scaffold for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation in various research areas. This technical guide provides a comprehensive overview of the potential research avenues for this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Research Areas and Biological Activities

Research into this compound derivatives has unveiled their potential in several key therapeutic areas, primarily driven by their diverse biological activities. These include antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Derivatives of 3-aminothiophene have shown notable efficacy against a range of bacterial and fungal pathogens. The mechanism of action for some nitrothiophene derivatives is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of a halogen or other leaving group. Other derivatives, lacking a leaving group, may act by forming Meisenheimer complexes.[1]

Antioxidant Activity

Several 3-aminothiophene-2-carboxamide derivatives have exhibited significant antioxidant properties. Their ability to scavenge free radicals makes them interesting candidates for conditions associated with oxidative stress.

Anticancer Activity

A significant body of research points to the anticancer potential of thiophene derivatives. Mechanisms of action include the inhibition of key cellular processes such as tubulin polymerization and the activity of critical cell cycle kinases like WEE1. Furthermore, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activity of various 3-aminothiophene and related thiophene derivatives from the literature.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Class | Derivative | Bacterial Strain | Activity | Reference |

| 3-Arylthiophene-2-carbaldehydes | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | IC50: 29.7 µg/mL | [2] |

| 3-Arylthiophene-2-carbaldehydes | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | - | Superior haemolytic action | [2] |

| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | P. aeruginosa | 86.9% inhibition, 20 mm inhibition zone | [3] |

| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | S. aureus | 83.3% inhibition, 20 mm inhibition zone | [3] |

| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | B. subtilis | 82.6% inhibition, 19 mm inhibition zone | [3] |

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity | Reference |

| Tetrahydrobenzo[b]thiophenes | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Potent broad-spectrum antitumor activity | [4] |

| Thiophene Carboxamides | Phenyl-thiophene-carboxamide 2b | Hep3B (Liver) | IC50: 5.46 µM | [5] |

| Thiophene Carboxamides | Phenyl-thiophene-carboxamide 2e | Hep3B (Liver) | IC50: 12.58 µM | [5] |

| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | Chalcone 5a | HCT-15 (Colon) | IC50: 21 µg/mL | [6] |

| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | Chalcone 5g | HCT-15 (Colon) | IC50: 22.8 µg/mL | [6] |

Table 3: Antioxidant and Enzyme Inhibitory Activity of Thiophene Derivatives

| Compound Class | Activity Type | Derivative | Result | Reference |

| 3-Aminothiophene-2-carboxamides | Antioxidant | 3-amino thiophene-2-carboxamide derivative 7a | 62.0% inhibition (ABTS assay) | [3] |

| Thiazole derivatives of thiophene carbaldehyde | α-glucosidase inhibition | Derivative 3i | IC50: 10.21±1.84 μM | [7] |

| Thiazole derivatives of thiophene carbaldehyde | α-glucosidase inhibition | Derivative 3b | IC50: 11.14±0.99 μM | [7] |

| 3-Arylthiophene-2-carbaldehydes | Urease inhibition | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) | IC50: 27.1 µg/mL | [8] |

| 3-Arylthiophene-2-carbaldehydes | NO scavenging | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | IC50: 45.6 µg/mL | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Synthesis of this compound Derivatives (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[9]

General Procedure:

-

Knoevenagel Condensation: A ketone or aldehyde is condensed with an α-cyanoester in the presence of a base (e.g., diethylamine, morpholine) to yield a stable α,β-unsaturated nitrile intermediate.[9]

-

Thiophene Ring Formation: The intermediate from step 1 is reacted with elemental sulfur in the presence of a base.

-

Cyclization and Tautomerization: The subsequent cyclization and tautomerization afford the final 2-aminothiophene product.[9]

Example Protocol for a 3-acetyl-2-aminothiophene derivative:

-

To a solution of cyanoacetone, add a catalytic amount of a suitable base.

-

Add an equimolar amount of a 1,4-dithiane-2,5-diol.

-

Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.[10]

Biological Assays

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a dark blue-green solution of the ABTS radical cation.[11]

-

Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A small volume of the test compound (dissolved in a suitable solvent) is added to the diluted ABTS•+ solution.

-

Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period (e.g., 6 minutes). The percentage inhibition of the ABTS radical is calculated.[12]

-

Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]

-

Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing, and incubated at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[15][16]

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer, and then stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated at room temperature in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Reaction Setup: Purified tubulin is reconstituted in a general tubulin buffer containing GTP.

-

Polymerization Initiation: The reaction is initiated by warming the solution to 37°C.

-

Monitoring: Tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time in a temperature-controlled spectrophotometer.

-

Inhibitor Effect: Test compounds are added to the reaction mixture, and their effect on the rate and extent of tubulin polymerization is measured and compared to controls.[17]

-

Reaction Mixture: A reaction mixture is prepared containing recombinant WEE1 enzyme, a suitable substrate (e.g., a peptide derived from CDK1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated and incubated at 30°C for a specified time.

-

Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates WEE1 kinase activity, and the inhibitory effect of the compound is determined by the increase in luminescence.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Caption: Inhibition of tubulin polymerization by 3-aminothiophene derivatives leading to mitotic arrest.

Caption: WEE1 kinase inhibition by 3-aminothiophene derivatives, leading to mitotic catastrophe.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their potential as a foundational scaffold for the development of new therapeutic agents. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiophene ring and the carbaldehyde group will be crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: While initial mechanisms have been proposed, further in-depth studies are required to fully understand the molecular interactions and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Derivatives with Novel Activities: The versatility of the 3-aminothiophene scaffold should be exploited to explore other potential therapeutic applications beyond the currently identified antimicrobial, antioxidant, and anticancer activities.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of heterocyclic compounds.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. benchchem.com [benchchem.com]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gewald-Syntheseprotokoll für 3-Aminothiophen-Derivate: Ein detaillierter Leitfaden für Forschung und Wirkstoffentwicklung

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Die Gewald-Synthese ist eine vielseitige und effiziente Mehrkomponentenreaktion zur Herstellung von hochsubstituierten 2-Aminothiophenen.[1] Diese Reaktion, die erstmals von Karl Gewald beschrieben wurde, hat sich aufgrund ihrer einfachen Durchführung, der leichten Verfügbarkeit der Ausgangsmaterialien und der milden Reaktionsbedingungen zu einem Eckpfeiler in der heterocyclischen Chemie entwickelt. Während die klassische Gewald-Reaktion zu 2-Aminothiophenen führt, wurden Modifikationen entwickelt, um Zugang zu strukturell unterschiedlichen Derivaten zu erhalten, einschließlich der wertvollen 3-Aminothiophen-Gerüste.

Aminothiophene sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse für die medizinische Chemie und die Wirkstoffentwicklung. Sie dienen als wichtige Bausteine für die Synthese von Wirkstoffen mit einem breiten Spektrum an therapeutischen Anwendungen, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. Insbesondere 3-Aminothiophen-Derivate haben sich als vielversprechende Kandidaten in der Krebsforschung erwiesen und zielen auf Prozesse wie die Tubulin-Polymerisation und die Hemmung von Enzymen wie FTO (Fat Mass and Obesity-associated Protein) ab.

Dieser Leitfaden bietet ein detailliertes Protokoll für eine modifizierte Gewald-Synthese zur Herstellung von 3-Acetyl-2-aminothiophenen und beleuchtet die Anwendungen dieser Verbindungsklasse in der modernen Wirkstoffentwicklung.

Reaktionsmechanismus und experimenteller Arbeitsablauf

Die klassische Gewald-Reaktion verläuft in der Regel über drei Stufen: eine Knoevenagel-Kondensation, die Addition von elementarem Schwefel und einen anschließenden intramolekularen Ringschluss mit Tautomerisierung. Das folgende Diagramm veranschaulicht den allgemeinen Mechanismus.

Abbildung 1: Allgemeiner Mechanismus der Gewald-Synthese.

Der experimentelle Arbeitsablauf für die Synthese und das anschließende Screening von 3-Aminothiophen-Derivaten in einem Wirkstoffentwicklungskontext umfasst die Synthese, Aufreinigung, strukturelle Bestätigung und biologische Evaluierung.

Abbildung 2: Experimenteller Arbeitsablauf von der Synthese bis zur Leitstrukturoptimierung.

Experimentelle Protokolle

Dieses Protokoll beschreibt eine modifizierte Gewald-Reaktion zur Synthese von 3-Acetyl-2-aminothiophenen, wie sie von Eller und Holzer beschrieben wurde.[1] Bei dieser Variante wird Cyanoaceton (in situ aus seinem Natriumsalz hergestellt) mit 1,4-Dithian-2,5-diolen umgesetzt, die als stabile Vorläufer für α-Mercaptoaldehyde dienen.

Protokoll 1: Synthese von 1-(2-Amino-4,5-dimethylthiophen-3-yl)ethanon

Materialien:

-

Natriumsalz des Cyanoacetons

-

2,5-Dihydroxy-3,6-dimethyl-1,4-dithian

-

Triethylamin (TEA)

-

Dimethylformamid (DMF)

-

Salzsäure (10%ige wässrige Lösung)

-

Diethylether

-

Wasser

-

Gesättigte Natriumchloridlösung

-

Wasserfreies Natriumsulfat

Verfahren:

-

Herstellung von Cyanoaceton: Eine Suspension von Cyanoaceton-Natriumsalz (1,0 Äq.) in Diethylether wird in einem Eisbad gekühlt. Unter Rühren wird langsam 10%ige Salzsäure zugetropft, bis sich das gesamte Salz gelöst hat. Die wässrige Phase wird abgetrennt und dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel unter vermindertem Druck bei einer Badtemperatur unter 30 °C entfernt. Das resultierende instabile Cyanoaceton-Öl wird sofort im nächsten Schritt verwendet.[1]

-

Ringschlussreaktion: Das frisch hergestellte Cyanoaceton (1,0 Äq.) wird in DMF gelöst. 2,5-Dihydroxy-3,6-dimethyl-1,4-dithian (0,5 Äq.) und Triethylamin (1,5 Äq.) werden zugegeben.

-